Hdac-IN-52

Description

Properties

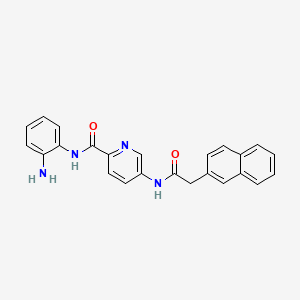

Molecular Formula |

C24H20N4O2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-5-[(2-naphthalen-2-ylacetyl)amino]pyridine-2-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c25-20-7-3-4-8-21(20)28-24(30)22-12-11-19(15-26-22)27-23(29)14-16-9-10-17-5-1-2-6-18(17)13-16/h1-13,15H,14,25H2,(H,27,29)(H,28,30) |

InChI Key |

MOHPPFRGEVZIHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-52: A Technical Guide to its Discovery and Synthesis

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-52 is a novel pyridine-containing histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in cancer research. As a member of the 2'-aminoanilide class of HDAC inhibitors, it exhibits potent enzymatic inhibition and robust anti-proliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, also identified in scientific literature as compound 8f . The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Discovery and Rationale

The development of this compound is rooted in the established therapeutic potential of HDAC inhibitors as anti-cancer agents. The core chemical scaffold of this compound features a pyridine ring, a structural motif known to be present in numerous bioactive compounds. The design strategy likely focused on optimizing the interactions with the zinc-dependent active site of class I HDAC enzymes, which are frequently dysregulated in various cancers. The incorporation of a 2'-aminoanilide zinc-binding group and a naphthalene-1-ylacetamido cap group is a deliberate design choice to enhance potency and selectivity. This strategic combination of chemical moieties led to the identification of this compound as a potent inhibitor of HDACs 1, 2, 3, and 10.

Quantitative Biological Data

The biological activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data, highlighting its potency and anti-proliferative effects.

| Target | IC50 (μM) |

| HDAC1 | 0.189[1] |

| HDAC2 | 0.227[1] |

| HDAC3 | 0.440[1] |

| HDAC10 | 0.446[1] |

Table 1: In vitro HDAC Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colon Carcinoma | 0.43[1] |

| A549 | Lung Carcinoma | 1.28[1] |

| K562 | Chronic Myelogenous Leukemia | 0.37[1] |

Table 2: Anti-proliferative Activity of this compound

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of 5-(naphthalene-1-ylacetamido)-N-(2-aminophenyl)picolinamide (this compound/compound 8f)

Step 1: Synthesis of methyl 5-aminopicolinate

To a solution of 5-aminopicolinic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give methyl 5-aminopicolinate.

Step 2: Synthesis of methyl 5-(naphthalene-1-ylacetamido)picolinate

To a solution of methyl 5-aminopicolinate (1.0 eq) and naphthalene-1-ylacetic acid (1.1 eq) in dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) are added. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 5-(naphthalene-1-ylacetamido)picolinate.

Step 3: Synthesis of 5-(naphthalene-1-ylacetamido)picolinic acid

To a solution of methyl 5-(naphthalene-1-ylacetamido)picolinate (1.0 eq) in a mixture of tetrahydrofuran and water, lithium hydroxide (2.0 eq) is added. The reaction mixture is stirred at room temperature for 4 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to yield 5-(naphthalene-1-ylacetamido)picolinic acid.

Step 4: Synthesis of 5-(naphthalene-1-ylacetamido)-N-(2-aminophenyl)picolinamide (this compound)

To a solution of 5-(naphthalene-1-ylacetamido)picolinic acid (1.0 eq) and o-phenylenediamine (1.1 eq) in dimethylformamide, 1-hydroxybenzotriazole (HOBt) (1.2 eq) and EDCI (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is diluted with water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to give the final product, this compound.

Biological Evaluation Protocols

The following are the detailed methodologies for the key biological assays used to characterize this compound.

In vitro HDAC Inhibition Assay

The inhibitory activity of this compound against HDAC1, 2, 3, and 10 is determined using a commercially available fluorometric assay kit. The assay is performed in a 96-well plate format. Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of this compound. The deacetylation of the substrate by the HDAC enzyme results in a fluorescent signal that is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative effects of this compound are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (HCT116, A549, and K562) are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The IC50 values are determined from the resulting cell viability curves.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest by this compound is investigated in U937 leukemia cells. Cells are treated with this compound for 24 and 48 hours. For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle. This compound has been shown to induce a significant increase in the pre-G1 phase, indicative of apoptosis.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the synthesis and evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the biological evaluation of this compound.

Caption: Mechanism of action of this compound.

References

Hdac-IN-52: A Technical Guide to HDAC Isoform Selectivity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hdac-IN-52, a pyridine-containing histone deacetylase (HDAC) inhibitor. It details the compound's isoform selectivity, the experimental protocols used for its characterization, and its effects on key cellular pathways involved in cancer progression.

Core Focus: HDAC Isoform Selectivity

This compound has been identified as a potent inhibitor of Class I and some Class IIb histone deacetylases. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

Quantitative Data Summary

The isoform selectivity of this compound has been determined through in vitro enzymatic assays. The compound exhibits potent inhibitory activity against HDAC1, HDAC2, HDAC3, and HDAC10, with IC50 values in the micromolar range.

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.189 |

| HDAC2 | 0.227 |

| HDAC3 | 0.440 |

| HDAC10 | 0.446 |

Data sourced from Bello ED, et al. Eur J Med Chem. 2022 Dec 15;247:115022.[1][2][3]

Experimental Protocols

The determination of this compound's HDAC isoform selectivity relies on robust biochemical assays. The following is a detailed methodology based on standard industry practices for in vitro HDAC activity measurement.

In Vitro HDAC Enzymatic Assay Protocol

This protocol outlines the steps to measure the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

1. Reagents and Materials:

-

HDAC Enzymes: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC10.

-

Substrate: A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer Solution: Trypsin in a suitable buffer, containing a stop reagent (e.g., Trichostatin A) to halt the HDAC reaction.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Control Inhibitor: A known pan-HDAC inhibitor (e.g., Trichostatin A or Vorinostat).

-

Microplates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.

-

Plate Reader: A fluorometric plate reader capable of excitation at ~360 nm and emission at ~460 nm.

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 value. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

Reaction Initiation: In the microplate, add the diluted this compound or control solutions. Subsequently, add the diluted HDAC enzyme to each well.

-

Pre-incubation (Optional): Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to remain within the linear range of the assay.

-

Reaction Termination and Development: Add the developer solution to each well. The developer serves two purposes: to stop the HDAC reaction and to proteolytically cleave the deacetylated substrate, releasing the fluorophore.

-

Signal Detection: Incubate the plate at room temperature for a short period (e.g., 15-20 minutes) to allow for complete development. Measure the fluorescence intensity using a plate reader.

3. Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all other readings.

-

Normalize the data by setting the fluorescence of the vehicle control (no inhibitor) as 100% activity and the fluorescence of a high concentration of the control inhibitor as 0% activity.

-

Plot the percentage of HDAC activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Mechanisms and Signaling Pathways

This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. These effects are mediated through the modulation of key signaling pathways that regulate cell proliferation and survival.

Cell Cycle Arrest

HDAC inhibitors, including this compound, can induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This is often achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1. The upregulation of p21 leads to the inhibition of CDK2 and CDK4/6, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and progression.

Apoptosis Induction

This compound can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, HDAC inhibition can lead to an altered balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then activates caspase-9 and the executioner caspase-3, leading to apoptosis. In the extrinsic pathway, HDAC inhibitors can upregulate the expression of death receptors (e.g., Fas, TRAIL-R) on the cell surface, making the cells more sensitive to ligand-induced apoptosis.

Conclusion

This compound is a potent inhibitor of Class I and select Class IIb HDACs, demonstrating significant potential as a therapeutic agent, particularly in oncology. Its ability to induce cell cycle arrest and apoptosis through well-defined signaling pathways underscores its mechanism of action. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other HDAC inhibitors. Further investigation into the full isoform selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the In Vitro Activity of Histone Deacetylase (HDAC) Inhibitors

Disclaimer: Initial searches did not yield specific information for a compound designated "Hdac-IN-52." The following technical guide provides a comprehensive overview of the in vitro activity of Histone Deacetylase (HDAC) inhibitors as a class of compounds, drawing upon established research in the field.

Histone deacetylase (HDAC) inhibitors are a prominent class of epigenetic drugs investigated for their therapeutic potential, particularly in oncology.[1] They function by blocking the enzymatic activity of HDACs, which are responsible for removing acetyl groups from histone and non-histone proteins.[2] This inhibition leads to the accumulation of acetylated proteins, most notably histones, resulting in a more relaxed chromatin structure and altered gene expression.[2] The therapeutic effects of HDAC inhibitors are linked to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Core Mechanism of Action

HDAC inhibitors typically interact with the zinc-containing catalytic domain of HDAC enzymes, thereby repressing their deacetylase activity.[1] This leads to a state of histone hyperacetylation, which neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. The resulting "open" chromatin conformation allows for increased access of transcription factors to DNA, leading to the modulation of gene expression.[2][4] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and signaling molecules; thus, HDAC inhibitors can affect numerous cellular processes through these mechanisms as well.[2][3]

Quantitative In Vitro Activity of Representative HDAC Inhibitors

The in vitro activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms or their anti-proliferative effects on cancer cell lines. The following table summarizes representative data for well-characterized HDAC inhibitors.

| Compound | Class | Target(s) | Assay Type | IC50 | Cell Line | Reference |

| Vorinostat (SAHA) | Pan-HDACi | Class I, II | Enzymatic | Nanomolar range | Various | [5] |

| Romidepsin | Class I selective | HDAC1, HDAC2 | Enzymatic | Nanomolar range | Various | [6] |

| Trichostatin A (TSA) | Pan-HDACi | Class I, II | Enzymatic | Nanomolar range | Various | [5] |

| Entinostat | Class I selective | HDAC1, HDAC3 | Enzymatic | Nanomolar range | Various | [7] |

| Panobinostat | Pan-HDACi | Class I, II, IV | Enzymatic | Nanomolar range | Various | [6] |

| Tubastatin A | HDAC6 selective | HDAC6 | Enzymatic | Nanomolar range | Various | [8] |

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors influence a multitude of signaling pathways integral to cell fate and function. By altering the acetylation status of key proteins, they can impact cell cycle progression, apoptosis, and cellular stress responses. A generalized schematic of the primary mechanism of action is presented below.

Caption: General mechanism of HDAC inhibitor action in the cell nucleus.

Experimental Protocols

1. In Vitro HDAC Enzymatic Activity Assay (Fluorescence-based)

This protocol provides a general method for determining the IC50 value of a test compound against a specific HDAC isoform.

-

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)

-

Test compound (HDAC inhibitor) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well plate, add the assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

-

Incubate the plate at 37°C for a short pre-incubation period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC), and a potent HDAC inhibitor (TSA) to halt the enzymatic reaction.

-

Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

2. Cell-Based Anti-Proliferative Assay (MTS Assay)

This protocol outlines a method to assess the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (HDAC inhibitor) dissolved in DMSO

-

Positive control (e.g., a known cytotoxic agent)

-

96-well clear cell culture plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Absorbance microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compound and positive control in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or controls. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel HDAC inhibitor.

Caption: A streamlined workflow for the in vitro assessment of HDAC inhibitors.

References

- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. "Design, Synthesis, And Evaluation Of Class Iia Histone Deacetylase (hdac) Inhibitors " by Lauren Nicole Kotsull [digitalcommons.wayne.edu]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity of Hdac-IN-52

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial cytotoxicity data available for Hdac-IN-52, a novel pyridine-containing histone deacetylase (HDAC) inhibitor. The information is compiled from publicly available data sheets and is intended to support further research and development of this compound.

Core Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and cytotoxic potential of this compound.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC₅₀ (μM) |

| HDAC1 | 0.189 |

| HDAC2 | 0.227 |

| HDAC3 | 0.440 |

| HDAC10 | 0.446 |

This data demonstrates the potency of this compound against specific Class I and Class IIb HDAC enzymes.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) at 72 hours |

| K562 | Chronic Myeloid Leukemia | 0.37 |

| HCT116 | Colon Carcinoma | 0.43 |

| A549 | Lung Carcinoma | 1.28 |

This table highlights the cytotoxic efficacy of this compound across various cancer cell types, with the most potent activity observed in leukemia cells.[1]

Table 3: Effects of this compound on Cell Cycle and Apoptotic Gene Expression in U937 Leukemia Cells

| Treatment Condition (48h) | Effect |

| 1 μM | 76% of cells in pre-G1 phase (indicative of apoptosis) |

| 5 μM | 100% of cells in pre-G1 phase |

| 1-5 μM | Increased mRNA expression: p21, BAX, BAK Decreased mRNA expression: Cyclin D1, BCL-2 |

These findings suggest that this compound induces cell death in U937 leukemia cells by arresting the cell cycle and modulating the expression of key genes involved in the apoptotic pathway.[1]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Note: The full text of the primary study on this compound was not publicly available. Therefore, the following protocols are based on standard, widely accepted methods for these assays.

HDAC Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of specific HDAC enzymes.

Principle: A fluorogenic substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the test compound.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Add the reaction buffer, the specific recombinant human HDAC enzyme, the test compound (this compound) at various concentrations, and the fluorogenic HDAC substrate to the wells of a 96-well plate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Add an HDAC developer reagent (containing a protease to cleave the deacetylated substrate) to each well.

-

Incubate at room temperature for an additional period (e.g., 15-20 minutes).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2][3][4]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for an additional 3-4 hours.

-

Add a solubilization solution (e.g., 150 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

Harvest the cells (including any floating cells) and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[5][6][7][8]

Protocol:

-

Treat cells with this compound as desired.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[5][7][8]

-

Add Annexin V-FITC and propidium iodide to the cell suspension.[5][8]

-

Incubate the cells in the dark at room temperature for 15 minutes.[5][7][8]

-

Add additional binding buffer and analyze the cells immediately by flow cytometry.[5][7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the amount of a specific mRNA transcript in a sample, allowing for the quantification of gene expression changes.

Principle: Total RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with gene-specific primers and a fluorescent dye (like SYBR Green) that binds to double-stranded DNA. The amount of fluorescence generated at each PCR cycle is measured in real-time and is proportional to the amount of target cDNA.

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (p21, BAX, BAK, Cyclin D1, BCL-2) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

The reaction is run in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed apoptotic signaling pathway of this compound.

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. kumc.edu [kumc.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Non-Histone Protein Targets of HDAC Inhibitors

An in-depth analysis of scientific literature and public databases reveals no specific information regarding a histone deacetylase (HDAC) inhibitor designated "Hdac-IN-52". This nomenclature may correspond to an internal research compound that has not been publicly disclosed. Consequently, a technical guide detailing its specific non-histone protein targets cannot be generated at this time.

However, to address the core interest of the intended audience—researchers, scientists, and drug development professionals—this guide will provide a comprehensive overview of the non-histone protein targets of well-characterized HDAC inhibitors. This document will adhere to the requested in-depth technical nature, data presentation, and visualization requirements.

The therapeutic potential of HDAC inhibitors extends beyond their effects on histone proteins and chromatin remodeling. A significant and growing body of evidence highlights the critical role of non-histone protein acetylation in cellular signaling and pathophysiology.[1][2][3][4] HDAC inhibitors, by modulating the acetylation status of these proteins, can influence a wide array of cellular processes, including gene expression, protein stability, and enzymatic activity.[1][5]

Key Non-Histone Protein Targets and their Functional Consequences

HDAC inhibitors have been shown to impact the acetylation of a diverse range of non-histone proteins. The functional outcomes of this hyperacetylation are context-dependent and can lead to either activation or inhibition of the target protein's function.[1] Below is a summary of key non-histone protein targets categorized by their cellular functions.

Table 1: Non-Histone Protein Targets of HDAC Inhibitors

| Functional Class | Protein Target | Key HDACs Involved | Effect of Inhibitor-Induced Hyperacetylation | Associated Cellular Processes | Relevant HDAC Inhibitors |

| Transcription Factors | p53 | HDAC1 | Increased stability and transcriptional activity[5] | Cell cycle arrest, apoptosis | Vorinostat (SAHA), Romidepsin |

| STAT3 | Class I, II | Modulation of DNA binding and gene expression[1] | Cell proliferation, survival | Panobinostat | |

| NF-κB | HDAC3, HDAC6 | Inhibition of activity | Inflammation, cell survival | Trichostatin A (TSA), Tubastatin A | |

| HIF-1α | Class I, II | Decreased stability and activity | Angiogenesis | Vorinostat (SAHA) | |

| Cytoskeletal Proteins | α-tubulin | HDAC6, SIRT2 | Increased microtubule stability[1][6] | Cell motility, intracellular transport | Tubastatin A, ACY-1215 |

| Cortactin | HDAC6 | Altered cell migration and invasion | Cell motility | Tubastatin A | |

| Chaperone Proteins | Hsp90 | HDAC6 | Impaired chaperone function, client protein degradation | Protein folding and stability | ACY-1215, Ricolinostat |

| DNA Repair Proteins | Ku70 | SIRT1 | Modulation of DNA repair activity | DNA damage response | Sirtuin inhibitors (e.g., EX-527) |

| Signaling Molecules | MyD88 | HDAC6 | Modulation of TLR signaling[7] | Innate immune response | Tubastatin A |

Signaling Pathways Modulated by Non-Histone Protein Acetylation

The interplay between HDACs and their non-histone substrates has profound effects on major signaling pathways implicated in cancer and other diseases.

Caption: Impact of HDAC Inhibition on the p53 Pathway.

Experimental Protocols for Identifying Non-Histone Protein Targets

The identification and validation of non-histone protein targets of HDAC inhibitors are crucial for understanding their mechanisms of action and for developing more selective therapeutics.

This method is used to identify proteins that interact with a specific HDAC inhibitor.

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Protocol Steps:

-

Immobilization of HDAC Inhibitor: The HDAC inhibitor of interest is chemically coupled to a solid support, such as agarose or magnetic beads.

-

Cell Lysis and Lysate Preparation: Cells are lysed to release proteins, and the lysate is clarified by centrifugation.

-

Affinity Purification: The cell lysate is incubated with the immobilized inhibitor to allow for the binding of target proteins. Non-specifically bound proteins are removed by a series of washing steps.

-

Elution: The specifically bound proteins are eluted from the solid support, often by using a denaturing agent or by competing with a high concentration of the free inhibitor.

-

Protein Separation and Digestion: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands are excised and subjected to in-gel digestion with a protease, typically trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were captured by the immobilized inhibitor.

This technique is used to validate the hyperacetylation of a specific protein in response to HDAC inhibitor treatment.

Protocol Steps:

-

Cell Treatment and Lysis: Cells are treated with the HDAC inhibitor or a vehicle control. Following treatment, cells are lysed.

-

Immunoprecipitation: The protein of interest is captured from the cell lysate using an antibody specific to that protein. The antibody-protein complex is then pulled down using protein A/G-conjugated beads.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes acetylated lysine residues.

-

Detection: The signal from the acetyl-lysine antibody is detected, and the total amount of the immunoprecipitated protein is also determined by probing with an antibody against the protein itself to ensure equal loading. An increased signal from the acetyl-lysine antibody in the inhibitor-treated sample compared to the control indicates hyperacetylation of the target protein.

Future Directions

The field of non-histone protein acetylation is rapidly evolving. The development of more specific HDAC inhibitors and advanced proteomic techniques will undoubtedly lead to the discovery of novel non-histone targets.[8][9] A deeper understanding of the "acetylome" and its dysregulation in disease will pave the way for the rational design of new therapeutic strategies that selectively target these pathways.[2] The use of chemical proteomics and activity-based probes will be instrumental in mapping the complex interactions between HDAC inhibitors, their targets, and associated protein complexes in a cellular context.[10][11]

References

- 1. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patho-epigenetics: histone deacetylases as targets of pathogens and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Distribution of HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specific to a compound designated "Hdac-IN-52" is not publicly available within the provided search results. This guide synthe sizes general knowledge regarding the cellular uptake and distribution of Histone Deacetylase (HDAC) inhibitors, providing a framework for understanding the expected behavior of novel compounds within this class.

Introduction to HDAC Inhibitors and Cellular Entry

Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins.[1] This modulation of protein acetylation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDACis a promising class of anti-cancer agents.[2] The therapeutic efficacy of an HDACi is contingent on its ability to enter the target cell, achieve a sufficient intracellular concentration, and localize to the subcellular compartments where target HDACs are active.

The cellular uptake of small molecule HDAC inhibitors is generally presumed to occur via passive diffusion across the plasma membrane, driven by the concentration gradient. Factors influencing this process include the physicochemical properties of the inhibitor, such as its lipophilicity, molecular size, and charge. While specific transporters have not been extensively characterized for most HDACis, the possibility of carrier-mediated transport cannot be entirely ruled out for certain compounds.

Subcellular Distribution of HDAC Enzymes and Their Inhibitors

The subcellular localization of an HDAC inhibitor is a critical determinant of its activity and isoform selectivity. HDAC enzymes themselves exhibit distinct subcellular distribution patterns, which can be cell-type and developmental stage-dependent. Understanding these localization patterns is key to predicting where an inhibitor needs to accumulate to exert its effect.

Class I HDACs (HDAC1, 2, 3, and 8) are primarily found in the nucleus.[3][4] However, studies have shown that HDAC1 and HDAC2 can also be located in the mitochondria, particularly during early brain development.[3] HDAC3 has been observed in the nucleus, cytoplasm, and mitochondria.[3] Class IIa HDACs (HDAC4, 5, 7, and 9) are known to shuttle between the nucleus and the cytoplasm in response to cellular signals.[4][5] Class IIb HDACs (HDAC6 and 10) are predominantly cytoplasmic, where they play a role in regulating cytoskeletal dynamics and protein degradation.

Potent N-hydroxy propenamide-based HDAC inhibitors have been shown to induce a concentration-dependent decrease in chromatin-bound HDAC1 and a corresponding increase in cytoplasmic HDAC1, suggesting that these inhibitors can alter the subcellular localization of their targets.[6][7] Fluorescently tagged HDAC inhibitors have been developed to visualize their intracellular distribution. For instance, a fluorescent class II HDAC targeting inhibitor was observed to accumulate in the cytoplasm of treated cells, leading to the sequestration of HDAC4 in that compartment.[4] Another fluorescent inhibitor, 4-morpholinoscriptaid (4MS), demonstrated rapid cellular uptake into the cytoplasm but did not penetrate the nucleus.[8]

Quantitative Data on Subcellular Localization of Class I HDACs

While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed subcellular distribution of Class I HDACs from developmental studies, which can inform the expected target localization for a novel inhibitor.

| HDAC Isoform | Cytoplasm | Nucleus | Mitochondria | Developmental Stage/Context |

| HDAC1 | Low | High | Present (early development) | Tectal development in Xenopus laevis[3] |

| HDAC2 | Low | High | Present (early development) | Tectal development in Xenopus laevis[3] |

| HDAC3 | Present | High | Present | Tectal development in Xenopus laevis[3] |

| HDAC8 | Present | Present | Present | Tectal development in Xenopus laevis[3] |

Experimental Protocols for Studying Cellular Uptake and Distribution

Determining the cellular uptake and subcellular distribution of a novel HDAC inhibitor like "this compound" is crucial for its development. The following are detailed methodologies for key experiments.

Cellular Uptake Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the quantification of the intracellular concentration of the inhibitor over time.

Protocol:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 80-90% confluency.

-

Compound Treatment: Treat the cells with the HDAC inhibitor at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add a known volume of lysis buffer (e.g., RIPA buffer) containing a suitable internal standard.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation:

-

Perform protein quantification (e.g., using a BCA assay).

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the supernatant into an LC-MS system.

-

Develop a separation method using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set up the mass spectrometer for selective detection of the parent compound and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the inhibitor.

-

Quantify the intracellular concentration of the inhibitor by normalizing the peak area to the internal standard and comparing it to the standard curve.

-

Express the results as pmol of inhibitor per mg of protein.

-

Subcellular Distribution Analysis using Fluorescence Microscopy

This method provides a qualitative and semi-quantitative assessment of the inhibitor's localization.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Compound Treatment: Treat the cells with a fluorescently labeled version of the HDAC inhibitor or with the unlabeled inhibitor followed by immunofluorescence for the target HDAC.

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining (for unlabeled inhibitor):

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against the target HDAC (e.g., anti-HDAC1) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

To visualize mitochondria, cells can be pre-incubated with a mitochondrial tracker dye (e.g., MitoTracker Red CMXRos) before fixation.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Acquire images using a confocal laser scanning microscope.

-

Analyze the colocalization of the inhibitor's fluorescence signal (or the target HDAC's signal) with the nuclear and mitochondrial stains.

-

Signaling Pathways and Experimental Workflows

Generalized Mechanism of HDAC Inhibitor Action

Caption: Generalized mechanism of action for HDAC inhibitors.

Experimental Workflow for Subcellular Distribution Analysis

Caption: Workflow for analyzing subcellular distribution.

Conclusion

The cellular uptake and subcellular distribution of HDAC inhibitors are fundamental to their biological activity. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for its characterization. A comprehensive understanding of an inhibitor's pharmacokinetics and pharmacodynamics at the cellular level is paramount for its successful development as a therapeutic agent. Future studies on novel HDAC inhibitors should aim to quantify their uptake and delineate their subcellular localization to better understand their mechanism of action and to inform rational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Subcellular Localization of Class I Histone Deacetylases in the Developing Xenopus tectum [frontiersin.org]

- 4. Histone Deacetylase Cytoplasmic Trapping by a Novel Fluorescent HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular translocation of histone deacetylase 5 regulates neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Navigating Early Stage Drug Development: A Technical Guide to Initial Biomarker Discovery for Novel HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs can alter chromatin structure and impact a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][2] The dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, particularly cancer, making them a compelling target for therapeutic intervention.[3]

HDAC inhibitors (HDACis) are a class of drugs that block the activity of these enzymes, leading to an accumulation of acetylated proteins and subsequent changes in gene expression.[2] Several HDACis have been approved for the treatment of hematological malignancies, and numerous others are in preclinical and clinical development for a variety of solid tumors and other diseases.[1][3]

This technical guide provides a comprehensive overview of the core principles and methodologies for the initial biomarker discovery for a novel, hypothetical HDAC inhibitor, referred to herein as Hdac-IN-52. While specific data for a compound named "this compound" is not publicly available, this document outlines a generalized yet detailed framework that can be applied to any new chemical entity targeting HDAC enzymes. The focus is on establishing early-stage pharmacodynamic and potential predictive biomarkers to guide preclinical and clinical development.

Section 1: Preclinical Characterization of this compound

The initial characterization of a novel HDAC inhibitor involves determining its potency, selectivity, and cellular activity. This data is foundational for subsequent biomarker discovery efforts.

In Vitro HDAC Isoform Selectivity

A critical first step is to determine the inhibitory activity of this compound against the different classes and isoforms of HDACs. This profile will influence the therapeutic applications and potential side effects.

Table 1: Hypothetical In Vitro IC50 Data for this compound Against Class I and II HDACs

| HDAC Isoform | IC50 (nM) |

| Class I | |

| HDAC1 | 15 |

| HDAC2 | 25 |

| HDAC3 | 30 |

| HDAC8 | >1000 |

| Class IIa | |

| HDAC4 | 850 |

| HDAC5 | 900 |

| HDAC7 | >1000 |

| HDAC9 | >1000 |

| Class IIb | |

| HDAC6 | 150 |

| HDAC10 | >1000 |

Cellular Activity in Cancer Cell Lines

The anti-proliferative effects of this compound should be evaluated across a panel of cancer cell lines to identify potential indications and sensitive tumor types.

Table 2: Hypothetical Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 0.25 |

| A549 | Lung Carcinoma | 1.5 |

| MCF7 | Breast Carcinoma | 0.8 |

| Jurkat | T-cell Leukemia | 0.1 |

| K562 | Chronic Myelogenous Leukemia | 0.3 |

Section 2: Pharmacodynamic Biomarker Discovery

Pharmacodynamic (PD) biomarkers are essential to confirm that this compound is engaging its target and modulating downstream pathways in both preclinical models and clinical trials.

Target Engagement: Histone and Non-Histone Protein Acetylation

The most direct measure of HDAC inhibitor activity is the accumulation of acetylated proteins.

-

Histone Acetylation: Increased acetylation of histones H3 and H4 is a hallmark of HDAC inhibition. Specific lysine residues, such as H3K9ac and H4K16ac, are commonly assessed.

-

Non-Histone Protein Acetylation: Acetylation of proteins like tubulin (a substrate of HDAC6) and p53 can also serve as important PD biomarkers.

Experimental Protocol: Western Blotting for Acetylated Proteins

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and treat with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate) to preserve acetylation marks.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, acetylated-Tubulin, and total histone/tubulin as loading controls.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify band intensity to determine the fold-change in acetylation relative to vehicle-treated controls.

Downstream Pathway Modulation: p21 Upregulation

HDAC inhibitors are known to induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest.[1]

Experimental Protocol: Quantitative PCR (qPCR) for p21 mRNA Expression

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a column-based kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method.

Section 3: Predictive Biomarker Discovery

Predictive biomarkers aim to identify which patient populations are most likely to respond to this compound, enabling a more targeted clinical strategy.

HDAC Isoform Expression

The expression levels of the specific HDAC isoforms inhibited by this compound could be a predictive biomarker. For instance, tumors with high expression of HDAC1, 2, and 3 may be more sensitive to a Class I-selective inhibitor.

Experimental Protocol: Immunohistochemistry (IHC) for HDAC Isoform Expression

-

Tissue Samples: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue microarrays (TMAs) from various cancer types.

-

Antigen Retrieval: Deparaffinize and rehydrate tissue sections, followed by heat-induced epitope retrieval.

-

Staining: Block endogenous peroxidase activity and incubate with primary antibodies specific for HDAC1, HDAC2, and HDAC3.

-

Detection: Use a polymer-based detection system and a chromogen (e.g., DAB) to visualize the staining.

-

Scoring: Score the intensity and percentage of positive tumor cells. An H-score can be calculated (H-score = Σ(intensity × percentage)).

-

Correlation Analysis: Correlate HDAC isoform expression levels with in vitro sensitivity data (GI50) across a panel of cell lines.

Gene Expression Signatures

Gene expression profiling of sensitive versus resistant cell lines can uncover signatures that predict response to this compound.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

-

Cell Line Panel: Select a panel of sensitive and resistant cancer cell lines based on GI50 values.

-

RNA Extraction and Library Preparation: Extract high-quality RNA and prepare sequencing libraries.

-

Sequencing: Perform next-generation sequencing.

-

Bioinformatic Analysis: Align reads, quantify gene expression, and perform differential expression analysis between sensitive and resistant groups to identify a predictive gene signature.

Section 4: Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways. Visualizing these pathways can aid in understanding the mechanism of action of this compound.

Cell Cycle Arrest Pathway

Apoptosis Induction Pathway

Conclusion

The initial biomarker discovery for a novel HDAC inhibitor like this compound is a multifaceted process that is crucial for its successful development. By systematically characterizing its isoform selectivity, cellular activity, and effects on key molecular pathways, a robust biomarker strategy can be established. This guide provides a foundational framework for these activities, from initial in vitro characterization to the identification of pharmacodynamic and predictive biomarkers. A well-defined biomarker plan will not only elucidate the mechanism of action but also guide patient selection and dose optimization in future clinical trials, ultimately increasing the probability of success for the therapeutic candidate.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of a Novel Histone Deacetylase (HDAC) Inhibitor

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hdac-IN-52." The following application notes and protocols are therefore based on established principles and common practices for the in vivo evaluation of novel histone deacetylase (HDAC) inhibitors, drawing from preclinical studies of various compounds in this class. These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction to HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] In various diseases, including cancer and neurodegenerative disorders, HDACs can be dysregulated, contributing to the disease pathology.[3][4] HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of these enzymes, leading to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, such as tumor suppressor genes.[5][6] Beyond histones, HDACs also deacetylate non-histone proteins, and their inhibition can affect a multitude of cellular processes including cell cycle progression, apoptosis, and differentiation.[6][7]

The development of novel HDACis requires rigorous preclinical evaluation to establish their pharmacokinetic profile, efficacy, and safety before they can be considered for clinical trials.[5][8]

Signaling Pathway Modulated by HDAC Inhibitors

HDAC inhibitors can influence multiple signaling pathways within a cell. One of the key mechanisms involves the acetylation of both histone and non-histone proteins, leading to changes in gene expression and protein function. The diagram below illustrates a simplified pathway often affected by HDAC inhibition, leading to cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway of HDAC inhibitors.

In Vivo Experimental Design: A General Workflow

A systematic approach is crucial for the in vivo evaluation of a novel HDAC inhibitor. The workflow should be designed to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety in relevant animal models.

Caption: General workflow for in vivo evaluation of an HDAC inhibitor.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for organizing quantitative data from in vivo studies of a novel HDAC inhibitor.

Table 1: Pharmacokinetic Parameters in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |

| This compound | Intravenous | 1 | |||||

| Oral | 10 | ||||||

| Intraperitoneal | 10 | ||||||

| Vehicle Control | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Table 2: Efficacy in a Human Tumor Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | N/A | Daily | 0 | ||

| This compound | 10 | Daily | |||

| 25 | Daily | ||||

| 50 | Daily | ||||

| Standard of Care | Varies | Varies | |||

| This compound + SoC | Varies | Varies |

Table 3: Key Toxicology Findings

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Hematology | ||||

| White Blood Cells (10³/µL) | ||||

| Red Blood Cells (10⁶/µL) | ||||

| Platelets (10³/µL) | ||||

| Clinical Chemistry | ||||

| ALT (U/L) | ||||

| AST (U/L) | ||||

| Creatinine (mg/dL) | ||||

| Histopathology | ||||

| Liver | No abnormal findings | |||

| Kidney | No abnormal findings | |||

| Heart | No abnormal findings |

Experimental Protocols

Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a novel HDAC inhibitor as a single agent and in combination with a standard-of-care agent in a human tumor xenograft mouse model.

Materials:

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cell line of interest

-

Novel HDAC inhibitor (this compound)

-

Standard-of-care therapeutic agent

-

Vehicle for drug formulation

-

Sterile PBS

-

Matrigel (optional)

-

Calipers

-

Analytical balance

-

Gavage needles or syringes for the appropriate route of administration

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen human cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100 µL.

-

Subcutaneously inject the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare fresh formulations of the HDAC inhibitor, standard-of-care agent, and vehicle on each day of dosing.

-

Administer the treatments to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

-

Record the body weight of each mouse every 2-3 days as a measure of general toxicity.

-

-

Efficacy Assessment:

-

Continue to measure tumor volumes and body weights throughout the study.

-

The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of significant toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

-

Calculate the mean tumor volume and body weight for each group at each time point.

-

Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

-

Statistically analyze the differences in tumor volume and body weight between the groups.

-

Protocol: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of a novel HDAC inhibitor following a single administration.

Materials:

-

6-8 week old male and female mice (e.g., C57BL/6)

-

Novel HDAC inhibitor (this compound)

-

Formulation vehicle

-

Syringes and needles for intravenous and/or oral administration

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Administer the HDAC inhibitor to mice via the desired routes (e.g., a single intravenous bolus and a single oral gavage).

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to separate plasma by centrifugation.

-

-

Sample Analysis:

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of the HDAC inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.

-

Protocol: In Vivo Toxicology Assessment

Objective: To evaluate the potential toxicity of a novel HDAC inhibitor following repeated administration.

Materials:

-

Healthy rodents (rats or mice)

-

Novel HDAC inhibitor (this compound)

-

Formulation vehicle

-

Equipment for clinical observations, body weight, and food consumption measurements

-

Equipment for blood collection and analysis (hematology and clinical chemistry)

-

Necropsy tools

-

Formalin and other fixatives for tissue preservation

Procedure:

-

Dosing and Observation:

-

Administer the HDAC inhibitor to animals at multiple dose levels (low, mid, high) and a vehicle control for a specified duration (e.g., 14 or 28 days).

-

Conduct daily clinical observations for any signs of toxicity.

-

Measure body weight and food consumption regularly.

-

-

Clinical Pathology:

-

At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

-

-

Necropsy and Histopathology:

-

Perform a full necropsy on all animals.

-

Collect and weigh major organs.

-

Preserve organs and tissues in formalin for histopathological examination by a veterinary pathologist.

-

-

Data Analysis:

-

Compare data from the treatment groups to the vehicle control group to identify any dose-related adverse effects.

-

Determine the No Observed Adverse Effect Level (NOAEL).

-

These generalized protocols provide a starting point for the in vivo investigation of a novel HDAC inhibitor. The specific details of the experimental design, including the choice of animal model, dose levels, and endpoints, should be tailored to the specific therapeutic indication and the characteristics of the compound under investigation.

References

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]

- 5. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbs.com [ijbs.com]

Application Notes and Protocols for Hdac-IN-52: Western Blot Analysis of Acetylated Histones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Hdac-IN-52 in cellular assays to assess its effect on histone acetylation via Western blot. The information is intended for professionals in research and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1][2] Inhibitors of HDACs (HDACi) block this activity, resulting in the accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin state, and the activation of gene transcription.[1][3] This mechanism is a key area of investigation in cancer therapy and other diseases.[4][5] this compound is a novel histone deacetylase inhibitor. These notes provide a framework for evaluating its efficacy in inducing histone acetylation.

Mechanism of Action of HDAC Inhibitors

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation state of histones.[6] Acetylation by HATs is generally associated with transcriptionally active chromatin, while deacetylation by HDACs leads to transcriptional repression.[7] HDAC inhibitors shift the equilibrium towards hyperacetylation, which can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] Besides histones, HDACs can also deacetylate non-histone proteins, including transcription factors, thereby affecting various cellular processes.[1]

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a western blot experiment designed to measure the effect of this compound on histone H3 and H4 acetylation in a cancer cell line (e.g., MDA-MB-231) after 24 hours of treatment.[9] Data is presented as the fold change in acetylated histone levels relative to a vehicle control (DMSO), normalized to a loading control (e.g., β-actin or total histone H3).

| Treatment Concentration (µM) | Fold Change in Acetyl-Histone H3 (Ac-H3) | Fold Change in Acetyl-Histone H4 (Ac-H4) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 0.1 | 2.5 | 2.2 |

| 0.5 | 5.8 | 5.1 |

| 1.0 | 10.2 | 9.5 |

| 5.0 | 15.6 | 14.8 |

Detailed Experimental Protocol: Western Blot for Acetylated Histones

This protocol outlines the steps for treating cells with this compound and subsequently analyzing the levels of acetylated histones by western blot.

Materials and Reagents

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (high percentage, e.g., 15%, for better resolution of low molecular weight histones)[10]

-

PVDF or nitrocellulose (0.2 µm pore size) membrane[11]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetyl-Histone H3 (e.g., targeting K9, K27)

-

Rabbit anti-acetyl-Histone H4

-

Mouse anti-β-actin or Rabbit anti-total Histone H3 (as loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL kit)

-

Imaging system

Experimental Workflow

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with lysis buffer containing protease and phosphatase inhibitors.[9]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20-30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight histones).[11]

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation.[7]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against acetylated histone H3 and H4 (typically 1:1000 to 1:2000) in the blocking buffer.[7]

-

Incubate the membrane with the primary antibody solution overnight at 4°C or for 2 hours at room temperature with gentle shaking.[7][11]

-

For the loading control, a separate blot can be run or the same blot can be stripped and re-probed for β-actin or total histone H3.

-

-

Washing and Secondary Antibody Incubation:

-

Detection:

-

Wash the membrane again three times for 10 minutes each with TBST, followed by a final rinse with TBS.[7]

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the acetylated histone bands to the intensity of the corresponding loading control bands (β-actin or total histone H3).

-

Calculate the fold change in acetylation relative to the vehicle-treated control.

-

References

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]